[(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine
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Overview
Description
[(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine is a complex organic compound that features both isoxazole and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the isoxazole ring, followed by the introduction of the sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides and amines under controlled conditions such as low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
[(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-Triazole Compound with Dichloromanganese Dihydrate
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Thiosulfate Compounds
Uniqueness
[(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine is unique due to its combination of isoxazole and sulfonyl groups, which confer specific reactivity and potential biological activity. This makes it distinct from other compounds that may only contain one of these functional groups.
Properties
Molecular Formula |
C13H16N2O5S2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(benzenesulfonyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C13H16N2O5S2/c1-10-13(11(2)20-15-10)22(18,19)14-8-9-21(16,17)12-6-4-3-5-7-12/h3-7,14H,8-9H2,1-2H3 |
InChI Key |
OQQNYVHEGCDQBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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